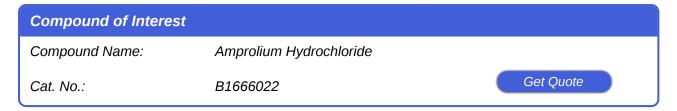


# An In-depth Technical Guide to Amprolium Hydrochloride: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **amprolium hydrochloride**. A coccidiostat widely utilized in veterinary medicine, **amprolium hydrochloride**'s efficacy is rooted in its structural analogy to thiamine, leading to the competitive inhibition of thiamine uptake in protozoan parasites of the Eimeria genus. This document furnishes detailed data on its chemical and physical characteristics, outlines its biochemical pathway of action, and presents relevant experimental protocols for its synthesis and quantification. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug development and veterinary science.

## **Chemical Identity and Structure**

**Amprolium hydrochloride** is the hydrochloride salt of amprolium, a quaternary ammonium compound. Its chemical structure is characterized by a pyrimidine ring linked to a picolinium moiety.

IUPAC Name: 1-[(4-amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium chloride hydrochloride[1]



CAS Number: 137-88-2[1][2][3][4]

Molecular Formula: C14H20Cl2N4[1][2][5]

Molecular Weight: 315.24 g/mol [2][3][4][5]

Synonyms: Amprolium HCl, Amprol, Mepyrium, Thiacoccid[1][4]

The molecule consists of a 4-amino-2-propyl-5-pyrimidinylmethyl group attached to the nitrogen atom of a 2-methylpyridine, forming a quaternary pyridinium cation. This cationic structure is neutralized by a chloride anion, and the compound is further salified with hydrochloric acid.

# **Physicochemical Properties**

**Amprolium hydrochloride** is a white to off-white crystalline powder.[1][2] A summary of its key physicochemical properties is presented in Table 1.

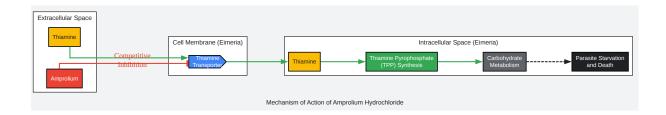
Property	Value	References
Physical Appearance	White to off-white crystalline powder	[1][2]
Melting Point	239.0 to 249.0 °C (with decomposition)	[2][4]
Solubility	Freely soluble in water; Soluble in methanol and ethanol; Slightly soluble in ether; Insoluble in chloroform; Practically insoluble in isopropanol, butanol, ethyl acetate, and acetonitrile.	[2][4]
pKa (Strongest Basic)	5.33 (Predicted)	[6]
LogP	-1.7 (Predicted)	[6]
pH (10% aqueous solution)	2.5 - 3.0	[2]



# **Mechanism of Action: Thiamine Antagonism**

Amprolium hydrochloride's primary mechanism of action is the competitive inhibition of thiamine (Vitamin B1) uptake in coccidian parasites.[1][6][7] Due to its structural similarity to thiamine, amprolium competes for the same transport systems in both the parasite and the host intestinal cells. However, the thiamine transporters of the Eimeria parasite exhibit a significantly higher affinity for amprolium than those of the host, which accounts for the drug's selective toxicity.[1][3]

The inhibition of thiamine uptake deprives the parasite of this essential vitamin. Thiamine, in its active form, thiamine pyrophosphate (TPP), is a critical co-factor for several key enzymes involved in carbohydrate metabolism.[6][7] By blocking thiamine transport, amprolium effectively disrupts these metabolic pathways, leading to the starvation and eventual death of the parasite. The drug is particularly effective during the schizont stage of the parasite's life cycle, a period of high metabolic activity and, consequently, high thiamine demand.[1][7]



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Caption: Competitive inhibition of thiamine transport by amprolium in Eimeria.

# Experimental Protocols Synthesis of Amprolium Hydrochloride

A common synthetic route to **amprolium hydrochloride** involves a multi-step process starting from commercially available reagents.[8][9]



#### Methodology:

- Preparation of Butylamidine Hydrochloride: Butyronitrile is reacted with methanol in the presence of an acid catalyst, followed by treatment with ammonia to yield butylamidine hydrochloride.[8][9]
- Synthesis of α-methoxymethyl-β-methoxyacrylonitrile: Acrylonitrile undergoes a reaction with methyl formate, followed by methylation with dimethyl sulfate to produce α-methoxymethyl-βmethoxyacrylonitrile.[8][9]
- Formation of the Pyrimidine Ring: The two intermediates, butylamidine hydrochloride and α-methoxymethyl-β-methoxyacrylonitrile, are condensed to form 4-amino-5-methoxy-2-propylpyrimidine.[8][10]
- Quaternization and Salt Formation: The pyrimidine derivative is then reacted with 2-picoline in the presence of hydrogen chloride. This substitution reaction forms the quaternary ammonium salt, amprolium hydrochloride.[8][9][10]
- Purification: The crude product is purified by recrystallization from a suitable solvent system,
   such as an isopropanol-water mixture, to yield high-purity amprolium hydrochloride.[10]

# Quantification of Amprolium Hydrochloride in Animal Feed by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of **amprolium hydrochloride** in animal feed.

#### Methodology:

- Sample Preparation and Extraction:
  - A known weight of the feed sample is homogenized.
  - Amprolium hydrochloride is extracted from the feed matrix using a mixture of methanol and water.[11] The suspension is agitated and then centrifuged or filtered to separate the liquid extract.

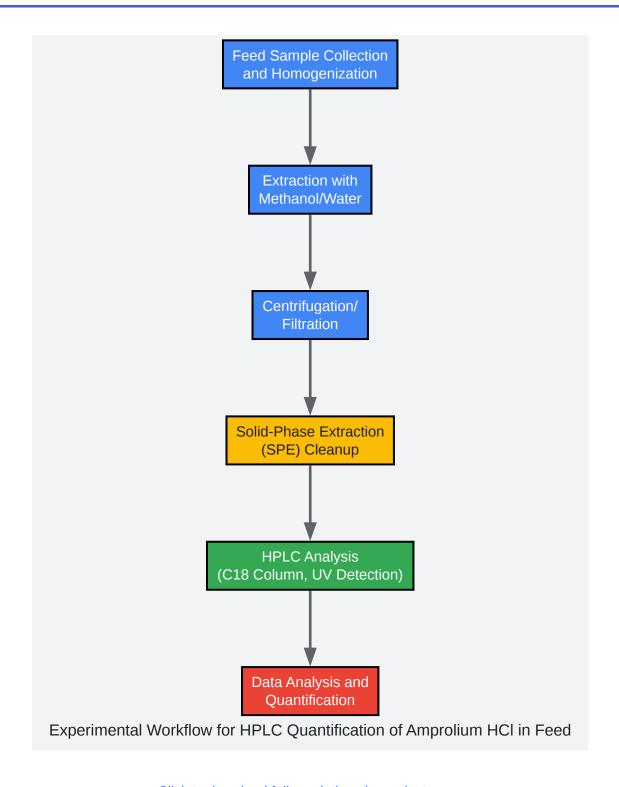
### Foundational & Exploratory





- Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
  - The extract may be passed through a solid-phase extraction cartridge (e.g., neutral alumina) to remove interfering matrix components.[5] The cartridge is washed, and then amprolium is eluted with a suitable solvent like methanol.
- · HPLC Analysis:
  - Column: A C18 reversed-phase column is commonly used.[12]
  - Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[12][13] The pH is adjusted to an optimal value (e.g., 5.7).[13]
  - Detection: UV detection at a wavelength of approximately 263-270 nm is employed.[13]
     [14]
  - Quantification: A standard curve is generated using known concentrations of amprolium hydrochloride reference standard. The concentration in the sample is determined by comparing its peak area to the standard curve.





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Caption: Workflow for quantifying amprolium hydrochloride in animal feed via HPLC.

### Conclusion



Amprolium hydrochloride remains a significant tool in veterinary medicine for the control of coccidiosis. Its well-defined chemical structure and physicochemical properties, coupled with a specific and potent mechanism of action as a thiamine antagonist, underscore its efficacy. The experimental protocols for its synthesis and quantification are well-established, allowing for consistent production and monitoring. This guide provides a foundational technical understanding for scientists and researchers, facilitating further investigation and application of this important anticoccidial agent.

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